Product packaging for Isoquinoline-6-sulfonic acid(Cat. No.:)

Isoquinoline-6-sulfonic acid

Cat. No.: B13439989
M. Wt: 209.22 g/mol
InChI Key: UUTFFQSNOBCVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline-6-sulfonic Acid is a fully characterized chemical compound widely employed as a high-purity reference standard in pharmaceutical research and development . It is compliant with regulatory guidelines and provides essential traceability against pharmacopeial standards (such as USP or EP) during the synthesis and formulation stages of drug development . Its primary applications include analytical method development, method validation (AMV), and Quality Control (QC) applications to ensure the integrity and consistency of the active pharmaceutical ingredient (API) Isoquinoline . The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its sulfonic acid derivatives are valuable synthetic intermediates . Recent groundbreaking research has highlighted the significant potential of isoquinoline sulfonamide derivatives as a novel class of allosteric DNA gyrase inhibitors with potent antibacterial activity against fluoroquinolone-resistant bacteria . This discovery underscores the relevance of the isoquinoline sulfonic acid core as a key building block in the development of new antibiotics to counter multi-drug resistant Gram-negative pathogens . The compound's mechanism of action in research settings is tied to its role as a precursor for further chemical functionalization, enabling the exploration of new biological targets and therapeutic mechanisms . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3S B13439989 Isoquinoline-6-sulfonic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

isoquinoline-6-sulfonic acid

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)9-2-1-8-6-10-4-3-7(8)5-9/h1-6H,(H,11,12,13)

InChI Key

UUTFFQSNOBCVHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)O

Origin of Product

United States

Contextualization Within Heterocyclic Sulfonic Acids Research

Heterocyclic sulfonic acids, organic compounds featuring a ring structure with at least one non-carbon atom and a sulfonic acid group (-SO₃H), are a cornerstone of modern chemistry. researchgate.netnih.govnih.gov These molecules are integral to the development of pharmaceuticals, dyes, and functional materials due to the strong acidity and high polarity conferred by the sulfonic acid moiety. researchgate.net The introduction of a sulfonic acid group into a heterocyclic system like isoquinoline (B145761) can dramatically alter its physicochemical properties, such as solubility and reactivity, making it a valuable intermediate in organic synthesis.

While the broader class of isoquinoline derivatives is extensively studied for its diverse biological activities, the specific focus on sulfonic acid-functionalized isoquinolines offers a unique research avenue. nih.govrsc.org The position of the sulfonic acid group on the isoquinoline ring is crucial in determining the molecule's electronic properties and, consequently, its chemical behavior. For instance, the direct sulfonation of isoquinoline typically yields isoquinoline-5-sulfonic acid, indicating a regioselective preference for the 5-position under standard electrophilic substitution conditions. youtube.com This makes the synthesis and study of isomers like isoquinoline-6-sulfonic acid a more specialized area of investigation, often requiring tailored synthetic strategies to achieve the desired regiochemistry.

The research into heterocyclic sulfonamides, derived from their corresponding sulfonic acids, further underscores the importance of this class of compounds, with applications ranging from carbonic anhydrase inhibitors to antiviral agents. nih.govnih.gov Therefore, this compound serves as a key precursor to a variety of potentially bioactive sulfonamides and other derivatives, placing it firmly within the broader context of medicinal and materials chemistry research focused on heterocyclic scaffolds. rsc.orgnih.gov

Historical Perspectives on Isoquinoline Derivatives Synthesis and Applications

The journey into the world of isoquinolines began in 1885 with their initial isolation from coal tar. wikipedia.org Since then, the development of synthetic methods to construct the isoquinoline (B145761) core has been a central theme in organic chemistry. Foundational reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses have provided chemists with the tools to create a vast library of isoquinoline derivatives. wikipedia.orgpharmaguideline.com These classical methods have been continuously refined and supplemented by modern, often metal-catalyzed, approaches that offer greater efficiency and functional group tolerance. organic-chemistry.org

The applications of isoquinoline derivatives have been equally expansive, ranging from their role as key structural motifs in numerous alkaloids with potent medicinal properties, such as morphine and berberine, to their use in the creation of dyes, anesthetics, and antihypertensive agents. wikipedia.orgamerigoscientific.comslideshare.net

While the early focus was on naturally occurring isoquinoline alkaloids, the deliberate synthesis of functionalized derivatives like isoquinoline-6-sulfonic acid represents a more modern chapter in the history of this scaffold. A notable method for the preparation of the direct precursor to this compound, isoquinoline-6-sulfonyl chloride, involves a multi-step process starting from 6-(benzylthio)isoquinoline. This intermediate is treated with 1,3-dichloro-5,5-dimethylhydantoin (B105842) in a mixture of acetic acid, water, and acetonitrile (B52724) to yield the corresponding sulfonyl chloride. google.com This specific and more recent synthetic route highlights the evolution from broad discovery to targeted molecular design.

Contemporary Research Significance and Interdisciplinary Relevance

Direct Sulfonation Approaches: Mechanistic Considerations and Regioselectivity

Direct sulfonation of isoquinoline is a primary method for the introduction of a sulfonic acid group onto the isoquinoline core. The regioselectivity of this electrophilic aromatic substitution is highly dependent on reaction conditions, particularly temperature.

Electrophilic substitution on the isoquinoline ring generally occurs on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. uomustansiriyah.edu.iq Sulfonation of isoquinoline with oleum (B3057394) at temperatures up to 180°C predominantly yields isoquinoline-5-sulfonic acid. shahucollegelatur.org.in However, to obtain the thermodynamically favored this compound, higher temperatures are required. gcwgandhinagar.comslideshare.net This is analogous to the sulfonation of quinoline (B57606), where the 8-sulfonic acid is the kinetic product, and the 6-sulfonic acid is the thermodynamic product formed at higher temperatures. gcwgandhinagar.comslideshare.net

The mechanism involves the attack of an electrophile, typically sulfur trioxide (SO₃) present in fuming sulfuric acid (oleum), on the electron-rich positions of the isoquinoline ring. The initial attack at lower temperatures favors the 5- and 8-positions. uomustansiriyah.edu.iqshahucollegelatur.org.in As the temperature increases, the initially formed isoquinoline-5-sulfonic acid can undergo a reversible reaction, leading to the formation of the more stable 6-isomer.

Multi-Step Synthesis from Precursors: Strategic Retrosynthesis and Forward Synthesis

Multi-step synthetic sequences provide alternative and often more controlled routes to this compound and its derivatives, starting from readily available precursors. Retrosynthetic analysis is a powerful tool for devising these synthetic pathways.

A common retrosynthetic strategy for this compound involves disconnecting the sulfonic acid group, leading back to a precursor that can be selectively functionalized at the 6-position. One such precursor is 6-aminoisoquinoline. googleapis.com The synthesis can then proceed through a Sandmeyer-type reaction.

Forward Synthesis from 6-Aminoisoquinoline:

A documented forward synthesis involves the diazotization of 6-aminoisoquinoline, followed by a reaction with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid. googleapis.com A patent describes the synthesis of isoquinoline-6-sulfonyl chloride from 6-aminoisoquinoline, which is a key intermediate for isoquinoline-6-sulfonamide compounds. googleapis.com

Another precursor-based approach involves the use of 6-(benzylthio)isoquinoline, which can undergo oxidative chlorination to produce isoquinoline-6-sulfonyl chloride. googleapis.comgoogle.com

Key Synthetic Precursors and Reactions:

PrecursorReagents and ConditionsProductReference
6-Aminoisoquinoline1. NaNO₂, HCl (diazotization) 2. SO₂, CuClIsoquinoline-6-sulfonyl chloride googleapis.com
6-(Benzylthio)isoquinolineOxidative chlorinationIsoquinoline-6-sulfonyl chloride googleapis.comgoogle.com

Novel Synthetic Routes: Application of Green Chemistry Principles and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The principles of green chemistry, such as the use of non-toxic solvents, reusable catalysts, and atom-economical reactions, are being increasingly applied to the synthesis of isoquinoline derivatives. ajgreenchem.comnih.gov

While direct green synthesis routes specifically for this compound are not extensively documented in the provided results, general green methodologies for isoquinoline synthesis can be adapted. For instance, the use of water as a solvent and catalyst-free multicomponent reactions under ultrasonic irradiation have been reported for the synthesis of pyrido[2,1-a]isoquinoline derivatives. nih.gov Such approaches minimize the use of hazardous reagents and organic solvents.

Furthermore, the development of solid acid catalysts, such as sulfonic acid-functionalized inorganic materials, offers a green alternative to traditional mineral acids like sulfuric acid for various organic transformations. mdpi.comnih.gov These heterogeneous catalysts are often reusable, non-corrosive, and easy to separate from the reaction mixture, reducing waste and environmental impact. mdpi.com Although not specifically detailed for isoquinoline sulfonation, their application in related aromatic functionalization reactions suggests potential for future development in this area.

Derivatization Strategies: Functionalization at Nitrogen, Aromatic Ring, and Sulfonic Acid Moiety

The this compound scaffold offers multiple sites for further functionalization, allowing for the creation of a diverse range of derivatives. These modifications can be targeted at the nitrogen atom of the pyridine ring, the peripheral C-H bonds of the aromatic system, and the sulfonic acid group itself.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the isoquinoline ring is basic and readily undergoes reactions with electrophiles. uomustansiriyah.edu.iq

N-Alkylation: Treatment of isoquinoline derivatives with alkyl halides leads to the formation of quaternary isoquinolinium salts. uomustansiriyah.edu.iq

N-Acylation: Acyl halides and anhydrides react with the nitrogen atom to form N-acylisoquinolinium intermediates. uomustansiriyah.edu.iq For instance, N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]formamides can be cyclized in the presence of p-toluenesulfonic acid to yield N-formylenamides of isoquinoline. researchgate.net

C-H Functionalization at Peripheral Positions

Direct C-H functionalization has emerged as a powerful tool for the concise synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. In the context of isoquinolines, C-H activation can be directed to various positions on the ring system.

Recent research has focused on the rhodium-catalyzed C-H/N-O annulation of aryl ketones with alkynes using hydroxylamine-O-sulfonic acid (HOSA) as a redox-neutral directing group to synthesize isoquinolines. hbni.ac.inresearchgate.net While not directly on this compound, these methods highlight the potential for selective C-H functionalization of the isoquinoline core.

Transformations of the Sulfonic Acid Group (e.g., sulfonyl halides, sulfonamides)

The sulfonic acid group is a versatile functional handle that can be converted into other important functionalities, most notably sulfonyl chlorides and sulfonamides.

Sulfonyl Halides: this compound can be converted to isoquinoline-6-sulfonyl chloride by reacting with reagents like thionyl chloride or chlorosulfonic acid. evitachem.com Isoquinoline-6-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical agents. evitachem.com A common synthetic method involves the direct chlorosulfonation of isoquinoline with chlorosulfonic acid. evitachem.com

Sulfonamides: Isoquinoline-6-sulfonyl chloride readily reacts with primary or secondary amines to form the corresponding isoquinoline-6-sulfonamides. nih.gov This reaction is fundamental to the synthesis of a wide range of biologically active molecules, including kinase inhibitors and potential anticancer agents. nih.govnih.govthieme-connect.com The Buchwald-Hartwig amination has been successfully employed for the synthesis of 3-aminoisoquinoline-5-sulfonamides, demonstrating a modern catalytic approach to C-N bond formation on the isoquinoline scaffold. thieme-connect.com

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into the isoquinoline framework, particularly when a sulfonic acid group is present at the 6-position, presents unique synthetic challenges. The electronic properties of the sulfonic acid group can influence the reactivity of the heterocyclic core, necessitating carefully designed stereoselective transformations. Researchers have explored various approaches, including catalytic asymmetric reactions and the use of chiral auxiliaries, to achieve high levels of enantioselectivity and diastereoselectivity. These methods are crucial for accessing optically pure compounds, as the biological activity of stereoisomers can differ significantly.

While direct stereoselective synthesis on a pre-formed this compound scaffold is not widely documented, general methodologies for the asymmetric synthesis of isoquinoline derivatives provide a foundational framework. These strategies can be conceptually adapted for the synthesis of chiral this compound analogues. Key approaches include the enantioselective reduction of 3,4-dihydroisoquinolines, asymmetric [3+2] cycloadditions, and enantioselective dearomatization reactions. bohrium.comd-nb.infonih.govrsc.org

For instance, the enantioselective reduction of a 1-substituted-3,4-dihydroisoquinoline bearing a suitable precursor to the sulfonic acid group at the 6-position represents a viable pathway. rsc.org This can be achieved through catalytic hydrogenation using chiral catalysts or with chiral hydride reducing agents. rsc.org The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).

Another promising strategy involves the enantioselective dearomatization of the isoquinoline ring system. rsc.org This approach, often catalyzed by chiral phosphoric acids or other chiral catalysts, allows for the direct creation of chiral centers on the heterocyclic ring. rsc.orgalfachemic.com By starting with an isoquinoline substituted at the 6-position with a group that can be converted to a sulfonic acid, this method could provide access to a range of chiral analogues.

Furthermore, 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines with various dipolarophiles have emerged as a powerful tool for constructing chiral tetrahydroisoquinoline derivatives. bohrium.comnih.gov These reactions can proceed with high diastereoselectivity and enantioselectivity, offering a modular approach to complex isoquinoline structures. bohrium.comnih.gov The functional group tolerance of these reactions could potentially accommodate a precursor to the sulfonic acid moiety on the isoquinoline ring.

The following table summarizes hypothetical stereoselective reactions that could be applied to the synthesis of chiral this compound analogues, based on established methodologies for other isoquinoline derivatives.

Reaction TypeChiral Catalyst/AuxiliarySubstrateProduct TypePotential Enantio-/Diastereo-selectivity
Enantioselective ReductionChiral Ruthenium or Iridium Complexes1-Aryl-6-(sulfonate precursor)-3,4-dihydroisoquinolineChiral 1-Aryl-tetrahydroisoquinolineHigh ee
Asymmetric [3+2] CycloadditionChiral Primary AmineC,N-cyclic azomethine imine derived from 6-(sulfonate precursor)-isoquinolineChiral Tetrahydroisoquinoline derivativeHigh dr and ee
Enantioselective DearomatizationChiral Phosphoric Acid6-(Sulfonate precursor)-isoquinolineChiral 1,2-Dihydroisoquinoline derivativeHigh ee

Table 1: Conceptual Stereoselective Methodologies for Chiral this compound Analogues

Electrophilic Aromatic Substitution Reactions (beyond sulfonation)

Electrophilic aromatic substitution (SEAr) on the parent isoquinoline molecule typically occurs on the electron-rich benzene ring, preferentially at positions C5 and C8. shahucollegelatur.org.inquimicaorganica.org The nitrogen atom, especially when protonated under acidic reaction conditions, deactivates the pyridine ring towards electrophilic attack. gcwgandhinagar.comunigoa.ac.in

The introduction of a sulfonic acid group (–SO₃H) at the 6-position further complicates this reactivity. The –SO₃H group is strongly deactivating and acts as a meta-directing group. Consequently, carrying out further electrophilic substitutions on this compound is challenging and requires vigorous conditions. uop.edu.pk Any subsequent electrophilic attack would be directed to the positions meta to the C6 substituent, namely C5 and C7, while also being influenced by the inherent activation of the C5 and C8 positions by the fused ring system. The pyridine ring remains the less reactive site for electrophilic substitution. Reactions like nitration or halogenation would therefore be expected to proceed slowly, yielding a mixture of isomers with substitution on the benzene ring.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound can occur via two primary pathways: attack on the electron-deficient pyridine ring or displacement of the sulfonate group itself.

Attack on the Heterocyclic Ring : The pyridine ring of the isoquinoline nucleus is susceptible to nucleophilic attack, primarily at the C1 position. gcwgandhinagar.comshahucollegelatur.org.inquimicaorganica.org This reactivity is analogous to the Chichibabin reaction, where amination occurs at the position alpha to the nitrogen. The presence of the sulfonic acid group on the carbocyclic ring is not expected to inhibit this pathway significantly. For instance, reaction with strong nucleophiles like organolithium reagents would likely lead to addition at C1. shahucollegelatur.org.in

Displacement of the Sulfonic Acid Group : The sulfonic acid group itself can be displaced by strong nucleophiles under harsh conditions. This is a characteristic reaction of aromatic sulfonic acids. By analogy with isoquinoline-5-sulfonic acid, heating this compound with potassium cyanide could yield isoquinoline-6-carbonitrile. thieme-connect.de Similarly, fusion with alkali (sodium hydroxide (B78521) or potassium hydroxide) at high temperatures is a classic method to replace the sulfonate group with a hydroxyl group, thereby forming isoquinolin-6-ol. thieme-connect.de

Oxidation-Reduction Chemistry

The oxidation and reduction behavior of this compound is influenced by the stability of its two aromatic rings and the deactivating nature of the substituent.

Oxidation : The oxidation of the unsubstituted isoquinoline ring with strong oxidizing agents like alkaline potassium permanganate (B83412) can lead to the cleavage of either the benzene or the pyridine ring, yielding a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid (cinchomeronic acid). gcwgandhinagar.comthieme-connect.de The presence of substituents dictates the outcome; electron-withdrawing groups on the benzene ring tend to preserve it from oxidation, favoring the rupture of the pyridine ring. shahucollegelatur.org.in Therefore, the oxidation of this compound, which has a strongly deactivating –SO₃H group, would likely result in the cleavage of the pyridine ring to produce 4-sulfophthalic acid.

Reduction : The reduction of the isoquinoline core typically affects the nitrogen-containing heterocyclic ring first. Catalytic hydrogenation, for example using a platinum catalyst, or chemical reduction with tin and hydrochloric acid, generally reduces the pyridine ring to yield 1,2,3,4-tetrahydroisoquinoline. uop.edu.pk The sulfonic acid group is typically stable under these conditions. Thus, the reduction of this compound is expected to produce 1,2,3,4-tetrahydrothis compound. More forceful reduction can lead to the hydrogenation of both rings, resulting in decahydroisoquinoline (B1345475) derivatives. uop.edu.pk

Coupling Reactions: C-C, C-N, C-S Bond Formations

Modern cross-coupling reactions provide powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. While direct coupling using the C–H bonds of this compound is challenging, the sulfonic acid group can be converted into a more reactive functional group, such as a sulfonate ester or a sulfonyl halide, to participate in these transformations.

C-C Bond Formation : The sulfonic acid can be converted to a sulfonyl chloride (–SO₂Cl) which can then be used in certain cross-coupling reactions. More commonly, conversion to a triflate or other sulfonate ester provides a good leaving group for palladium-catalyzed reactions like the Suzuki or Stille couplings to form C-C bonds with boronic acids or organostannanes, respectively.

C-N Bond Formation : The isoquinoline ring itself can undergo N-arylation through copper-catalyzed reactions. mdpi.com Furthermore, the conversion of the sulfonic acid to a sulfonyl chloride allows for the straightforward synthesis of sulfonamides (a C-S-N linkage) by reaction with primary or secondary amines. True C-N bond formation at C6 can be achieved via Buchwald-Hartwig amination if the sulfonic acid is first converted to a halide or triflate.

C-S Bond Formation : The formation of a C-S bond at the 6-position can be achieved by converting the sulfonic acid to a sulfonyl chloride, which can then be reduced to a sulfinate or a thiol. Alternatively, palladium-catalyzed coupling of the corresponding halide or triflate derivative with thiols can form aryl sulfides.

Table 1: Potential Coupling Reactions Involving the Isoquinoline-6-sulfonyl Moiety

Bond TypeRequired Functional GroupReaction NameTypical Catalyst/ReagentsResulting Structure
C-C Aryl sulfonate (e.g., triflate)Suzuki CouplingPd catalyst (e.g., Pd(PPh₃)₄), Base6-Arylisoquinoline
C-N IsoquinolineUllmann CondensationCu catalyst (e.g., Cu₂O), Base2-Arylisoquinolinium salt
C-N Aryl halide/triflateBuchwald-Hartwig AminationPd catalyst, Ligand, Base6-(Amino)isoquinoline
C-S-N Aryl sulfonyl chlorideSulfonamide FormationAmine (R₂NH)6-(N,N-dialkylsulfamoyl)isoquinoline

Thermal and Photochemical Transformations

Thermal Transformations : this compound is the thermodynamically more stable isomer compared to isoquinoline-5-sulfonic acid. The sulfonation of isoquinoline at lower temperatures (around 90°C) initially yields the 5-sulfonic acid isomer. unigoa.ac.in Upon heating to higher temperatures (e.g., 250°C), this kinetically favored product isomerizes to the more stable 6-sulfonic acid derivative. unigoa.ac.in This thermal stability is a key feature of its chemistry. Another significant thermal reaction is the alkali fusion mentioned previously, where high temperatures are used to displace the sulfonate group and form isoquinolin-6-ol. thieme-connect.de

Photochemical Transformations : The photochemistry of aza-aromatic compounds like isoquinoline can be complex, involving excited-state rearrangements or reactions. While specific photochemical studies on this compound are not widely documented, general principles suggest that UV irradiation could promote transformations. Proton-coupled electron transfer (PCET) is a mechanism that can be initiated photochemically, potentially leading to radical-based reactions. nih.gov The presence of the sulfonic acid group would influence the energy levels of the molecular orbitals and the excited-state lifetime, thereby affecting its photochemical reactivity, though specific pathways require dedicated investigation.

Coordination Chemistry and Ligand Design

Isoquinoline-6-sulfonic Acid as a Monodentate Ligand

In its simplest role, this compound can act as a monodentate ligand. mdpi.com In this capacity, it coordinates to a metal center through a single donor atom. The most likely donor atom is the nitrogen of the isoquinoline (B145761) ring, which possesses a lone pair of electrons available for donation to a Lewis acidic metal ion. The sulfonate group (–SO₃⁻), while typically considered a good coordinating group, may or may not be involved in direct bonding to the metal in a monodentate scenario, often serving as a counter-ion to balance the charge of the complex cation.

The coordination via the isoquinoline nitrogen is analogous to that of pyridine (B92270) and other N-heterocyclic ligands, which are ubiquitous in coordination chemistry. The electronic properties of the isoquinoline ring system can be tuned by substituents, which in turn affects the donor strength of the nitrogen atom and the stability of the resulting metal-ligand bond.

Bidentate and Polydentate Ligand Design Incorporating this compound Scaffold

The true versatility of the this compound scaffold lies in its potential for the design of bidentate and polydentate ligands. mdpi.comgoogle.com By introducing additional donor groups onto the isoquinoline framework, ligands with higher denticity can be synthesized. These multidentate ligands can form more stable chelate rings with metal ions, a phenomenon known as the chelate effect.

For instance, the introduction of a donor group at the C1 or C7 position of the isoquinoline ring, in conjunction with the existing nitrogen atom, could lead to the formation of a bidentate ligand. Similarly, attaching a side chain containing multiple donor atoms to the isoquinoline backbone can result in polydentate ligands. The sulfonate group can also participate in chelation, acting as a second donor site along with the isoquinoline nitrogen, creating a bidentate O,N-chelate. The design of such ligands allows for greater control over the coordination geometry and the properties of the final metal complex. A patent has been filed for a process to prepare bidentate ligands from isoquinoline derivatives. google.com

Metal-Ligand Binding Modes and Coordination Geometries

The interaction between a metal ion and this compound or its derivatives can result in various binding modes and coordination geometries. mdpi.comgoogle.com The specific outcome is influenced by factors such as the nature of the metal ion (its size, charge, and preferred coordination number), the denticity of the ligand, and the reaction conditions.

Common coordination geometries for metal complexes include octahedral, tetrahedral, and square planar. For example, a metal ion like iron(III) or cobalt(II) might form an octahedral complex with six monodentate ligands or two tridentate ligands. A metal ion like palladium(II) or platinum(II) often prefers a square planar geometry with four-coordinate ligands.

The sulfonate group can exhibit different binding modes. It can remain as a non-coordinating counter-ion, or it can coordinate to the metal center in a monodentate fashion through one of its oxygen atoms. In some cases, it can act as a bridging ligand, connecting two metal centers. The interplay of the isoquinoline nitrogen and the sulfonate oxygen(s) as donor sites allows for a rich variety of structural possibilities.

Influence of Metal Centers on Ligand Conformation and Electronic Structure

The coordination of a metal ion to the this compound ligand can significantly influence the ligand's conformation and electronic structure. The formation of a metal-ligand bond alters the electron density distribution within the isoquinoline ring system. This can be observed through spectroscopic techniques such as UV-visible and NMR spectroscopy.

The geometry of the metal's coordination sphere will impose conformational constraints on the ligand. For instance, in a bidentate chelate involving the isoquinoline nitrogen and a donor group on a flexible side chain, the bond angles and distances within the chelate ring are dictated by the preferred coordination geometry of the metal ion. This can lead to distortions from the planar structure of the free isoquinoline ring. Theoretical studies on related quinoline (B57606) Schiff base complexes have shown that the metal ion can be bound to two ligand moieties and two coordinated water molecules, resulting in a distorted octahedral geometry. rsc.org

Supramolecular Assembly via Coordination Bonds

The ability of this compound and its derivatives to form coordination bonds with metal ions makes them valuable building blocks for the construction of supramolecular assemblies. mdpi.com These are large, well-defined structures held together by non-covalent interactions, including coordination bonds.

By using ligands with multiple coordination sites or by employing metal ions that can bridge between ligands, extended structures such as coordination polymers, metal-organic frameworks (MOFs), and discrete molecular cages can be formed. The sulfonate group, with its potential to act as a bridging ligand and its capacity for hydrogen bonding, can play a crucial role in directing the self-assembly process and stabilizing the resulting supramolecular architecture. Research on related bis(isoquinoline)alkane ligands has demonstrated the formation of supramolecular structures where the coordination bond to a metal ion predominates over other intermolecular forces, leading to diverse structures from discrete complexes to three-dimensional coordination polymers. acs.org

Catalytic Applications in Organic Synthesis

Organocatalysis: Potential Role as a Brønsted Acid Catalyst

Isoquinoline-6-sulfonic acid possesses a sulfonic acid moiety (-SO₃H), which is a strong Brønsted acid. In principle, it could function as an organocatalyst in a variety of acid-catalyzed reactions. Brønsted acids are known to catalyze numerous organic transformations by protonating substrates, thereby activating them towards nucleophilic attack.

Potential Applications:

Esterification and Transesterification: Like other sulfonic acids such as p-toluenesulfonic acid (p-TsOH), it could potentially catalyze the formation of esters from carboxylic acids and alcohols.

Condensation Reactions: It could be active in condensation reactions, such as the synthesis of heterocyclic compounds.

Protection/Deprotection Reactions: The acidic nature of the sulfonic acid group could facilitate the addition or removal of acid-labile protecting groups.

Currently, there is a lack of specific research data, such as reaction yields or substrate scope, for reactions catalyzed directly by this compound.

Metal-Catalysis: Potential of this compound as a Ligand

The isoquinoline (B145761) framework contains a nitrogen atom with a lone pair of electrons, making it a potential ligand for coordination with transition metals. The presence of the sulfonate group could also allow it to act as an anionic ligand or participate in ion-pairing interactions.

For this compound to be an effective chiral ligand, it would need to be resolved into its enantiomers if it possesses planar or axial chirality, or be part of a chiral complex. While many chiral isoquinoline-based ligands, such as QUINAP, have been successfully used in asymmetric catalysis, there are no available studies on the use of this compound for this purpose. Hypothetically, a chiral derivative could be employed in reactions like asymmetric hydrogenation or carbon-carbon bond-forming reactions.

As an achiral ligand, this compound could coordinate with various transition metals (e.g., palladium, rhodium, iridium) to form catalysts for cross-coupling reactions, hydrogenations, or C-H activation processes. The sulfonate group might influence the catalyst's solubility, stability, and electronic properties. However, there is no specific literature detailing the synthesis or catalytic activity of such metal complexes.

Heterogeneous Catalysis: Potential for Immobilization and Surface Functionalization

A common strategy to improve catalyst reusability and simplify product purification is to immobilize a homogeneous catalyst onto a solid support. Sulfonic acids are frequently supported on materials like silica, alumina, or polymers.

Potential Immobilization Strategies:

Grafting: this compound could potentially be attached to a functionalized solid support.

Ion-Exchange: The sulfonate group could be used to ionically bind the molecule to a support with cationic sites.

Surface Functionalization: Materials could be functionalized directly with this compound to create a solid acid catalyst.

While this is a well-established field for many sulfonic acids, there are no specific reports of this compound being used in this manner.

Mechanistic Investigations of Potential Catalytic Cycles

Mechanistic studies are crucial for understanding how a catalyst functions and for optimizing its performance. For this compound, any proposed catalytic cycle would be speculative at this stage.

As a Brønsted Acid: A hypothetical catalytic cycle would involve the protonation of the substrate by the sulfonic acid, followed by the key bond-forming step and subsequent deprotonation to regenerate the catalyst.

As a Ligand: If used in a metal complex, the catalytic cycle would depend on the specific metal and reaction type (e.g., involving oxidative addition, reductive elimination, migratory insertion steps). The isoquinoline and sulfonate moieties would influence the stability and reactivity of the metal center throughout the cycle.

Detailed mechanistic investigations based on experimental or computational studies for reactions catalyzed by this compound are not currently available in the scientific literature.

Strategic Applications in Advanced Materials Science

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The bifunctional nature of isoquinoline-6-sulfonic acid, featuring a nitrogen atom within the isoquinoline (B145761) ring and oxygen atoms in the sulfonate group, makes it a versatile ligand for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials are renowned for their high porosity, tunable structures, and diverse functionalities.

Design Principles for MOF/CP Synthesis

The synthesis of MOFs and CPs using this compound as a ligand is governed by several key design principles. The nitrogen atom of the isoquinoline ring and the oxygen atoms of the sulfonate group can coordinate to metal ions, acting as versatile binding sites. The selection of the metal center, solvent system, temperature, and pH are crucial parameters that dictate the final topology and dimensionality of the resulting framework.

The coordination geometry of the metal ion plays a significant role in the resulting structure. For instance, metals that favor octahedral or tetrahedral coordination will interact with the ligand in distinct ways, leading to different network structures. The presence of the sulfonate group can also influence the charge of the framework, potentially leading to the formation of anionic frameworks that require counterions to balance the charge. These counterions can themselves be strategically chosen to impart additional functionality.

Common synthetic methods for incorporating such ligands into MOFs and CPs include solvothermal and hydrothermal techniques. google.com These methods involve heating the reactants in a sealed vessel, which allows for the formation of crystalline materials that are often not accessible under ambient conditions.

Structural Diversity and Porosity Characterization

The combination of the rigid isoquinoline backbone and the flexible coordination of the sulfonate group can give rise to a wide array of structural motifs in MOFs and CPs. This can range from one-dimensional chains and two-dimensional layers to complex three-dimensional networks. The specific connectivity is determined by the coordination mode of the ligand and the metal ion.

The porosity of these materials is a critical characteristic, influencing their potential applications in areas such as gas storage and separation. The pore size and shape are dictated by the length and geometry of the this compound ligand and the coordination environment of the metal clusters. Characterization of the porosity is typically performed using gas adsorption measurements, with nitrogen or argon being common probe molecules. The resulting isotherms provide information on the surface area, pore volume, and pore size distribution of the material.

While specific MOFs and CPs constructed solely from this compound are not extensively documented in publicly available research, the principles of using similar sulfonated and nitrogen-containing heterocyclic ligands suggest that such materials would exhibit interesting structural and porous properties. For instance, related studies on quinoline-based ligands have demonstrated the formation of diverse coordination polymers with varying dimensionalities and network topologies.

Functionalization of MOF/CPs

The inherent functionality of this compound provides a direct route to functionalized MOFs and CPs. The sulfonic acid group can act as a Brønsted acid site, making these materials potentially useful as solid acid catalysts. rsc.org Furthermore, the isoquinoline moiety can be a platform for post-synthetic modification, allowing for the introduction of additional functional groups to tailor the properties of the material for specific applications. This could include enhancing selectivity in sensing or catalysis.

Development of Functional Polymers and Copolymers

The incorporation of this compound into polymer chains offers a pathway to new functional materials with tailored properties. The sulfonic acid group can impart hydrophilicity and ionic conductivity, while the isoquinoline unit can provide thermal stability, rigidity, and unique photophysical characteristics.

Functional polymers can be synthesized through the polymerization of a monomer derived from this compound or by copolymerizing it with other monomers. nih.govresearchgate.net This allows for the fine-tuning of the polymer's properties, such as its mechanical strength, solubility, and responsiveness to external stimuli. For example, copolymers containing sulfonic acid groups are known to exhibit interesting liquid crystalline phases and can be designed to have specific thermal transitions. researchgate.net

The resulting sulfonated polymers can have applications in areas such as proton exchange membranes for fuel cells, where high proton conductivity is essential. The presence of the isoquinoline ring could also enhance the polymer's performance by providing a stable and rigid backbone.

Applications in Sensing and Chemo-/Biosensors

The fluorescent properties of the isoquinoline core make this compound a promising candidate for the development of chemical sensors and biosensors. rsc.orgmdpi.com The fluorescence of isoquinoline derivatives is often sensitive to the local environment, such as pH, polarity, and the presence of specific analytes.

Sensors based on this compound could operate via a "turn-on" or "turn-off" mechanism. For instance, the binding of a target analyte to the isoquinoline or sulfonate group could lead to an enhancement or quenching of the fluorescence signal. The sulfonic acid group can also play a crucial role in the sensing mechanism by providing a binding site for cationic species or by influencing the electronic properties of the isoquinoline fluorophore.

Functional polymers incorporating this compound are particularly attractive for sensing applications. mdpi.com These polymers can be designed to be highly sensitive and selective towards specific analytes. For example, a polymer film containing these functional units could be used to detect volatile organic compounds or metal ions in solution.

Polymer TypePotential Sensing ApplicationDetection Mechanism
Poly(isoquinoline)sNitro-aromatic explosivesFluorescence quenching
Functional CopolymerspH, Metal IonsChange in fluorescence intensity or wavelength

Optoelectronic and Photonic Material Development

The unique electronic and photophysical properties of the isoquinoline ring system suggest that materials incorporating this compound could have applications in optoelectronics and photonics. rsc.org The extended π-conjugated system of the isoquinoline moiety can facilitate charge transport, which is a desirable property for organic electronic devices.

Polymers and copolymers containing this compound could be explored for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other optoelectronic devices. The sulfonic acid group could be used to modify the work function of electrodes or to improve the processability and film-forming properties of the material.

Furthermore, the fluorescent nature of the isoquinoline unit could be harnessed in the development of photonic materials, such as organic scintillators or fluorescent probes for biological imaging. The ability to tune the emission properties by modifying the chemical environment around the isoquinoline core offers a pathway to creating materials with specific light-emitting characteristics. While direct applications of this compound in this area are still emerging, the foundational properties of its constituent parts hold significant promise for future developments.

Surface Functionalization and Coating Technologies

The strategic use of this compound in advanced materials science is notably centered on its application in surface functionalization and the development of sophisticated coating technologies. The unique bifunctional nature of this molecule, possessing both the heterocyclic isoquinoline ring system and the highly polar sulfonic acid group, allows it to act as a versatile molecular building block for modifying the physicochemical properties of various material surfaces.

The isoquinoline component, with its nitrogen heteroatom and aromatic π-electron system, provides a platform for strong interactions with metal and metal oxide surfaces. This interaction is a key factor in applications such as corrosion inhibition, where the molecule can form a protective layer on a metallic substrate. The lone pair of electrons on the nitrogen atom can coordinate to surface metal atoms, while the π-orbitals of the aromatic rings can interact with the surface, leading to the formation of a densely packed, passivating film. This film acts as a barrier, isolating the material from corrosive agents in its environment. While direct studies on this compound are limited, the broader class of isoquinoline derivatives has been extensively studied as effective corrosion inhibitors for various metals and alloys. google.comrsc.org

The sulfonic acid group (-SO₃H) is a powerful functional handle for surface modification. Its strong acidity and high polarity allow it to serve multiple roles. Firstly, it can act as a robust anchoring group, forming strong bonds with hydroxylated surfaces, such as those of silica, alumina, and other metal oxides. This covalent or strong ionic attachment ensures the long-term stability of the functionalized layer. Secondly, the presence of the sulfonic acid group dramatically increases the hydrophilicity of a surface, a property that is highly desirable in applications requiring anti-fouling characteristics or improved wettability. Materials functionalized with sulfonic acid groups have demonstrated enhanced biocompatibility and have been used to create surfaces that resist the non-specific adhesion of proteins and microorganisms. semanticscholar.org

In the realm of coating technologies, this compound can be utilized as a monomer or a functional additive in the synthesis of advanced polymers. The incorporation of this molecule into a polymer backbone can imbue the resulting coating with a combination of beneficial properties. For instance, a polymer containing this compound units could exhibit enhanced adhesion to metallic substrates due to the isoquinoline moiety, while the sulfonic acid groups could improve the coating's water dispersibility, ionic conductivity, or catalytic activity. Research into sulfonated polymers, such as sulfonated polyaniline and sulfonated poly(ether ether ketone), has shown their utility in applications ranging from conductive coatings and membranes for fuel cells to scaffolds for tissue engineering. nih.govacs.org

The synergy between the isoquinoline and sulfonic acid functionalities opens up possibilities for creating multifunctional coatings. For example, a coating containing this compound could simultaneously provide corrosion protection and possess self-cleaning properties due to induced hydrophilicity. Furthermore, the isoquinoline nucleus can be further modified, allowing for the attachment of other functional groups, leading to the development of highly tailored surfaces and coatings for specific and demanding applications in electronics, aerospace, and biomedical devices.

Detailed Research Findings:

In the field of corrosion science, numerous studies have quantified the inhibition efficiency of various isoquinoline derivatives on different metals. Although data for this compound is not explicitly detailed in readily available literature, the performance of analogous compounds underscores the potential of the isoquinoline scaffold. The general mechanism involves the adsorption of the inhibitor molecule onto the metal surface, a process that can be described by various adsorption isotherms. The presence of heteroatoms (like nitrogen) and π-electrons in the isoquinoline ring facilitates this adsorption. The data in the table below, compiled from studies on related heterocyclic inhibitors, illustrates the typical performance that can be expected from molecules containing the isoquinoline core structure.

Interactive Data Table: Corrosion Inhibition Efficiency of Related Heterocyclic Compounds

Inhibitor CompoundMetal/AlloyCorrosive MediumMax. Inhibition Efficiency (%)Reference
Quinazoline (B50416) DerivativesStainless Steel 3041 M HCl>90 semanticscholar.orgresearchgate.net
Quinoxalin-6-yl DerivativesMild Steel1 M HCl>90 weblivelink.com
Naphthoquinone-Triazine HybridAISI 316 Stainless SteelSimulated Production Water86 scirp.org
Pyridinium-Based SurfactantsEN3B Mild Steel3.5% NaCl, pH 1.585 mdpi.com

This table presents data for related heterocyclic compounds to illustrate the potential of the isoquinoline scaffold as a corrosion inhibitor, a key function in protective coatings. The efficiency is often dependent on the inhibitor concentration and the specific environmental conditions.

The development of polymers from functional monomers is another area of active research. For example, new molecularly imprinted polymers have been synthesized using a vinyl-functionalized quinoline (B57606) carboxylic acid monomer for the selective extraction of pharmaceuticals. researchgate.net This highlights the feasibility of polymerizing isoquinoline derivatives to create materials with highly specific surface properties. The presence of a sulfonic acid group, as in this compound, would further expand the polymerization possibilities, including emulsion and aqueous-based polymerization techniques, and would impart unique ion-exchange properties to the resulting polymer coatings.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of isoquinoline-6-sulfonic acid. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places, which allows for the determination of a unique elemental formula.

For this compound (C₉H₇NO₃S), the exact mass can be calculated based on the masses of its constituent isotopes. HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, can distinguish the calculated exact mass from other potential formulas with the same nominal mass. mdpi.comnih.gov In positive ionization mode, the protonated molecule [M+H]⁺ would be observed, while in negative mode, the deprotonated molecule [M-H]⁻ would be detected. nih.gov The technique of coupling capillary electrophoresis with mass spectrometry (CE-MS) using an electrospray ionization (ESI) interface is particularly effective for analyzing compounds like isoquinoline (B145761) alkaloids. nih.gov

Table 1: Calculated Exact Mass for this compound Isotopologues

bubble_chartIon FormulafunctionsCalculated Exact Mass (Da)scienceIonization Mode
[C₉H₇NO₃S + H]⁺210.0220Positive
[C₉H₇NO₃S - H]⁻208.0074Negative

This table presents the calculated exact masses for the protonated and deprotonated forms of this compound, which would be targeted in HRMS analysis for structural confirmation. The molecular weight is 209.23 g/mol. synthinkchemicals.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Multidimensional Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed molecular structure of this compound in solution. While specific spectra for this compound are not widely published, predictions can be made based on the known spectra of isoquinoline and the substituent effects of the sulfonic acid group. chemicalbook.comchemicalbook.comwikipedia.org

¹H NMR: The proton NMR spectrum would show distinct signals for each of the aromatic protons. The sulfonic acid group (-SO₃H) is strongly electron-withdrawing, which would deshield adjacent protons, causing their signals to shift downfield (to a higher ppm value). The coupling constants (J-values) between adjacent protons would provide information about their relative positions on the isoquinoline ring system.

¹³C NMR: The carbon NMR spectrum would reveal nine distinct signals corresponding to the nine carbon atoms in the isoquinoline ring. The carbon atom directly attached to the sulfonic acid group (C-6) would experience a significant downfield shift. auremn.org.br Other carbons would be affected to a lesser extent depending on their proximity to the substituent. auremn.org.br

Advanced Techniques: To unambiguously assign all proton and carbon signals, multidimensional NMR techniques are employed. ipb.ptunivie.ac.at

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of a proton's signal to its attached carbon. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

grainAtom Positionhdr_strongPredicted ¹H Shift (ppm)hdr_strongPredicted ¹³C Shift (ppm)
1~9.3~153
3~8.5~143
4~7.7~121
5~8.3 (downfield shift)~129 (downfield shift)
6-~139 (significant downfield shift)
7~8.4 (downfield shift)~125 (downfield shift)
8~7.9~130
4a-~136
8a-~128

Note: These are estimated values. Actual chemical shifts would be determined experimentally and depend on the solvent and other conditions. Predictions are based on data for isoquinoline and known sulfonic acid substituent effects. chemicalbook.comauremn.org.br

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. mdpi.com

FTIR Spectroscopy: The FTIR spectrum would be dominated by characteristic absorption bands. The sulfonic acid group would produce strong, broad absorption for the O-H stretch (typically ~3000 cm⁻¹), and strong, sharp absorptions for the asymmetric and symmetric S=O stretches (around 1350 cm⁻¹ and 1175 cm⁻¹, respectively). nist.gov The S-O single bond stretch appears around 1040 cm⁻¹. The isoquinoline ring itself would contribute to C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C and C=N stretching vibrations in the 1650-1450 cm⁻¹ region, and various C-H bending vibrations (both in-plane and out-of-plane) below 1000 cm⁻¹. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique. Aromatic ring vibrations, particularly the ring "breathing" modes, often give strong Raman signals. While the O-H stretch is typically weak in Raman, the S=O and S-O stretches would be observable.

Table 3: Key Vibrational Frequencies for this compound

wavesFrequency Range (cm⁻¹)vibrationVibrational ModenotesFunctional Group
~3100 - 3000C-H stretchAromatic Ring
~3000 (broad)O-H stretchSulfonic Acid
~1650 - 1450C=C and C=N stretchIsoquinoline Ring
~1350S=O asymmetric stretchSulfonic Acid
~1175S=O symmetric stretchSulfonic Acid
~1040S-O stretchSulfonic Acid

This table summarizes the expected characteristic infrared absorption bands for the key functional groups within the this compound molecule. nist.govchemicalbook.com

X-ray Diffraction Studies: Single Crystal and Powder Diffraction for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and π-stacking. The sulfonic acid group is a strong hydrogen bond donor (O-H) and acceptor (S=O), and would be expected to dominate the crystal packing, likely forming extensive hydrogen-bonded networks. The planar isoquinoline rings might engage in π-π stacking interactions. rsc.org

Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD is used to analyze a microcrystalline powder. mdpi.comresearchgate.net The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase or polymorph. While it does not provide the atomic-level detail of a single-crystal study, it is crucial for identifying solid-state forms, assessing purity, and monitoring phase transitions. mdpi.com

Electronic Absorption and Fluorescence Spectroscopy: Understanding Electronic Transitions

UV-Visible absorption and fluorescence spectroscopy probe the electronic transitions within the molecule.

UV-Vis Absorption Spectroscopy: The isoquinoline ring is a chromophore with π-electrons that can be excited by UV radiation. The UV-Vis spectrum of isoquinoline in a non-polar solvent shows characteristic absorption bands corresponding to π→π* transitions. nih.govresearchgate.net The introduction of the sulfonic acid group, an auxochrome, is expected to modify the absorption profile. Depending on the interaction with the solvent, this can cause a bathochromic (red) or hypsochromic (blue) shift and alter the absorption intensity (hyperchromic or hypochromic effect). nih.gov The spectra of isoquinoline derivatives are known to be sensitive to solvent polarity and pH. nih.govresearchgate.net

Fluorescence Spectroscopy: Many isoquinoline derivatives are fluorescent, meaning they emit light after being electronically excited. mdpi.com The fluorescence of the parent isoquinoline molecule can be significantly enhanced upon protonation. researchgate.net A study on 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ), a related compound, showed that its fluorescence emission maximum shifts depending on its coordination state, for example, when forming a ternary complex with a zinc-protein. nih.gov It is plausible that this compound would also exhibit fluorescence, with its emission characteristics being dependent on the solvent environment and its protonation state.

Table 4: Expected Electronic Spectroscopy Data for this compound

insightsSpectroscopic TechniqueflareExpected ObservationbiotechInfluencing Factors
UV-Visible AbsorptionAbsorption maxima in the UV region (~220-350 nm) due to π→π* transitions.Solvent polarity, pH.
Fluorescence EmissionPotential emission in the violet-blue region of the spectrum upon excitation.Excitation wavelength, solvent, pH, potential for quenching.

This table outlines the anticipated results from UV-Vis and fluorescence spectroscopy, highlighting the key transitions and the factors that can influence the spectra. nih.govresearchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound itself is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit a CD or ORD spectrum, and the concepts of chirality and enantiomeric excess are not applicable to this specific compound.

These techniques would, however, be essential for the analysis of chiral derivatives of this compound. For instance, if a chiral substituent were introduced to the molecule, or if it were used as a resolving agent to separate a racemic mixture of another compound, CD and ORD spectroscopy would be vital for determining the stereochemistry and measuring the enantiomeric excess of the resulting diastereomeric salts or chiral products.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations: Electronic Structure, Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For isoquinoline (B145761) and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), have been employed to determine optimized geometries, electronic properties, and reactivity descriptors. researchgate.netresearchgate.netnih.govfigshare.com

Electronic Structure: The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can map the electron density distribution and molecular orbitals. For the parent isoquinoline molecule, the dipole moment has been calculated to be 2.004 D. figshare.com The distribution of electron density is crucial for understanding intermolecular interactions and the molecule's reactivity. The molecular electrostatic potential (MEP) plot, for instance, can predict reactive sites. In related quinoline (B57606) derivatives, negative potentials are typically located on nitrogen and oxygen atoms, indicating sites for electrophilic attack, while electropositive potentials are found around hydrogen atoms. sci-hub.se

Reactivity Descriptors: Global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) — are key to understanding chemical reactivity. The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.netfigshare.com

For the parent isoquinoline molecule, these parameters have been calculated, as shown in the table below. figshare.com The Fukui function is another important descriptor used to model chemical reactivity and intramolecular site selectivity for nucleophilic, electrophilic, and radical attacks. nih.gov

Calculated Reactivity Descriptors for Isoquinoline
ParameterValueReference
EHOMO-5.581 eV figshare.com
ELUMO1.801 eV figshare.com
Energy Gap (ΔE)3.78 eV figshare.com
Chemical Hardness (η)0.529 researchgate.netfigshare.com
Dipole Moment2.004 D figshare.com

Data for the parent isoquinoline molecule.

Molecular Dynamics (MD) Simulations: Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies on isoquinoline-6-sulfonic acid are not widely reported, the technique has been applied to related isoquinoline and quinazoline (B50416) derivatives to understand their behavior in various environments. nih.govnih.gov

Conformational Analysis: MD simulations can explore the conformational landscape of a molecule by simulating its movement over time. This is particularly important for flexible molecules, as it can identify the most stable conformations and the energy barriers between them. For this compound, the sulfonic acid group can rotate, and MD simulations could provide insight into its preferred orientations relative to the isoquinoline ring system.

Intermolecular Interactions: MD simulations are highly effective for studying how a molecule interacts with its surroundings, such as solvent molecules or biological macromolecules. For instance, in a study of quinazoline derivatives as EGFR tyrosine kinase inhibitors, MD simulations revealed key hydrogen bonding interactions between the inhibitors and amino acid residues (like Met 769) in the protein's binding site. nih.gov Similarly, MD simulations of isoquinoline-containing ligands interacting with G-quadruplex DNA have shown how the spatial orientation of the isoquinoline rings dictates the binding mode and strength. nih.gov For this compound, MD simulations could predict its hydration shell structure and its potential interactions with biological targets. The viscosity and density of aqueous sulfuric acid have been studied, suggesting strong ion-solvent interactions where HSO₄⁻ acts as a structure maker. researchgate.net

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. nih.gov

Studies on related heterocyclic systems have demonstrated the power of these methods. For example, DFT calculations have been used to investigate the interconversion of tautomers and rotamers in quinoline derivatives. nih.gov By mapping the potential energy surface, researchers can identify the lowest energy pathway for a reaction and characterize the geometry and energy of the transition state—the highest point on the reaction coordinate.

For this compound, quantum chemical studies could be applied to understand its synthesis, such as the sulfonation of isoquinoline, and its reactivity. For example, calculations could determine the most likely site of electrophilic aromatic substitution on the isoquinoline ring and the mechanism of the sulfonation reaction, including the structures of key intermediates and transition states. The sulfonation of the related quinoline molecule at 300°C yields 6-quinolinesulfonic acid, indicating the thermodynamic stability of substitution at this position. scribd.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. Methods like GIAO (Gauge-Including Atomic Orbital) are used with DFT to calculate magnetic shielding tensors, which are then converted to chemical shifts. For perfluoro-quinoline and -isoquinoline derivatives, GIAO-NMR computations have shown excellent correlation with experimental shifts, proving to be a powerful tool for structural identification. brighton.ac.uk Semi-empirical methods correlating calculated atomic charges (e.g., from CNDO/2) with chemical shifts have also been used for polychloro-quinolines and -isoquinolines. nih.gov Machine learning approaches, particularly Graph Neural Networks (GNNs), are also emerging as powerful tools for predicting ¹H NMR chemical shifts with high accuracy. mdpi.com

Vibrational Frequencies: DFT calculations are widely used to predict infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. For the parent isoquinoline, DFT (B3LYP/6-31G*) calculations have been used to assign the vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.net Similar studies on pyridine-3-sulfonic acid have assigned characteristic vibrations for the C-S bond (around 742 cm⁻¹) and various modes of the SO₂ group. asianpubs.org A study on a cocrystal of 8-hydroxy quinoline-5-sulfonic acid also provides assignments for sulfonyl group vibrations. sci-hub.se

Predicted Vibrational Frequencies for Related Sulfonic Acid Compounds
Functional GroupVibrational ModeFrequency Range (cm⁻¹)Reference
C-SStretching (ν)~742 asianpubs.org
S-OStretching (ν)~1035 asianpubs.org
SO₂Scissors (δ)565 ± 45 asianpubs.org
Wagging (ω)~552 asianpubs.org

Data is for pyridine-3-sulfonic acid and serves as an illustrative example.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models use calculated molecular descriptors to predict the activity or properties of new, untested compounds.

While specific QSAR/QSPR studies on this compound were not found, this approach has been applied to more complex isoquinoline derivatives. For example, 3D-QSAR studies using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been performed on pyrimido-isoquinolin-quinone derivatives to understand their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov These studies identified that the steric, electronic, and hydrogen-bond acceptor properties of the compounds were key to their antibacterial activity. nih.gov Such models can guide the design of new derivatives with improved potency. nih.govnih.gov

For this compound, QSPR models could be developed to predict properties like its pKa, solubility, or partitioning behavior based on a set of calculated descriptors.

Biochemical Interactions and Enzymatic Studies Mechanistic Focus

Isoquinoline-6-sulfonic Acid as a Probe for Receptor Binding Sites

There is currently no publicly available scientific literature detailing the use of this compound as a probe for receptor binding sites. While other isoquinoline (B145761) derivatives have been investigated as ligands for various receptors, such as adenosine (B11128) receptors, these findings cannot be extrapolated to this compound. nih.govvu.nl

Enzymatic Inhibition Mechanisms: Kinetic and Structural Insights

No studies detailing the enzymatic inhibition mechanisms, kinetics, or structural interactions of this compound were identified. Research has been conducted on other isoquinoline-containing compounds, for instance, isoquinoline sulfone derivatives have been shown to inhibit acetolactate synthase, and various isoquinoline alkaloids act as inhibitors of acetylcholinesterase. researchgate.netnih.gov However, specific kinetic data (e.g., Kᵢ, IC₅₀) and structural insights for this compound are absent from the current body of scientific literature.

Protein-Ligand Interaction Studies: Biophysical Techniques and Binding Thermodynamics

There is no available research on the protein-ligand interactions of this compound. Consequently, no data from biophysical techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence spectroscopy exists to describe its binding thermodynamics with any protein target. Studies on other natural isoquinoline alkaloids have characterized their binding to proteins like serum albumin and hemoglobin, but this does not apply to this compound. nih.gov

Modulation of Biological Pathways: Investigation of Molecular Targets

The molecular targets of this compound and its potential to modulate any biological pathways have not been documented in published research. While the broader class of isoquinoline alkaloids is known to interact with various cellular targets, including DNA and different enzymes, the specific targets for the sulfonic acid derivative remain unknown. nih.gov

Metabolomic Studies

No metabolomic studies involving the administration or analysis of this compound have been found. Therefore, its effects on biochemical pathways and its metabolic fate are currently uncharacterized. General metabolomics research has identified various metabolites affected by different exposures or diseases, but none of these studies include or mention this compound. mdpi.comnih.govnih.gov

Environmental and Analytical Research Aspects

Environmental Fate and Degradation Pathways

The environmental fate of isoquinoline-6-sulfonic acid, a nitrogen-containing heterocyclic compound, is of interest due to the general persistence and potential ecotoxicity of this chemical class. mdpi.com Heterocyclic compounds can enter aquatic and soil environments through industrial discharge, and their high solubility often facilitates their dispersal. mdpi.com Research into the degradation of this specific compound is limited; however, studies on the parent molecule, isoquinoline (B145761), and other sulfonated heterocyclic compounds provide significant insights into its likely environmental behavior.

Biodegradation

Microbial degradation represents a key pathway for the natural attenuation of organic pollutants. While direct studies on this compound are not prominent, research on isoquinoline shows that microorganisms are capable of utilizing it as a sole source of carbon and nitrogen. nih.gov For instance, an Acinetobacter strain isolated from oil-contaminated soil was shown to degrade isoquinoline, with 1-hydroxyisoquinoline (B23206) identified as a major intermediate before the aromatic ring is cleaved. nih.gov Similarly, other bacteria such as Alcaligenes faecalis have been isolated for their ability to break down related pyridine (B92270) derivatives like quinolinic acid, indicating that the catabolic enzymes for such degradation are present in the environment and can be induced. researchgate.net This suggests that microbial communities in contaminated environments could potentially adapt to degrade this compound, likely initiating the process through hydroxylation before cleaving the heterocyclic ring.

Related CompoundMicroorganismKey FindingsSource
IsoquinolineAcinetobacter sp.Utilized as the sole source of carbon and nitrogen. Degrades via the intermediate 1-hydroxyisoquinoline. nih.gov
Quinolinic AcidAlcaligenes faecalis JQ191Completely degrades 200 mg/L within 48 hours. The degradation pathway proceeds through 6-hydroxypicolinic acid. researchgate.net
Diazinon (Heterocyclic)Sphingobium sp. DI-6Able to use the compound as a sole carbon source, degrading 91.8% of 100 mg L–1 over 60 hours. frontiersin.org

Photodegradation

Photodegradation, particularly advanced oxidation processes like photocatalysis, is an effective method for breaking down recalcitrant organic pollutants. mdpi.com Studies on Quinoline (B57606) Yellow, a dye containing a sulfonated quinoline structure, demonstrate the efficacy of this approach. Using a photocatalyst such as silver phosphate (B84403) (Ag₃PO₄) under UVA or visible light, significant degradation can be achieved. mdpi.comresearchgate.net Research has shown that the photocatalytic process can lead to almost complete mineralization of the compound. researchgate.net The degradation pathway involves the formation of several intermediate products. For a sulfonated quinoline, initial steps can include the cleavage of C-C bonds, leading to the formation of quinoline sulfonic acid, which is then further broken down into smaller molecules like phthalic acid and benzoic acid before eventual mineralization to CO₂. mdpi.com Given its structural similarity, this compound is expected to undergo a comparable photocatalytic degradation process.

Parent CompoundTechniqueCatalystIdentified Intermediates/ProductsSource
Quinoline Yellow (Sulfonated Quinoline)UVA PhotocatalysisAg₃PO₄Quinoline sulfonic acid, Carboxylated quinoline sulfonic acid, Phthalic acid, Benzoic acid mdpi.com
Ofloxacin (Quinolone)Visible Light PhotocatalysisMIL-100(Fe) (A Metal-Organic Framework)Degradation efficiency reached 95.1% after 3 hours. mdpi.com

Analytical Method Development for Detection and Quantification in Complex Matrices

The detection and quantification of this compound in complex environmental matrices such as soil, sediment, and wastewater require highly sensitive and selective analytical methods. nih.gov The development of such methods is crucial for monitoring its presence, understanding its environmental concentrations, and studying its degradation kinetics.

The most powerful and commonly employed techniques for this purpose are based on chromatography coupled with mass spectrometry. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the method of choice for non-volatile, polar compounds like this compound. Ultra-High-Performance Liquid Chromatography (UHPLC) provides excellent separation of the target analyte from matrix components and potential isomers. mdpi.com Coupling this with High-Resolution Mass Spectrometry (HRMS), often with an electrospray ionization (ESI) source, allows for precise mass determination, enabling confident identification and quantification of the parent compound and its transformation products. mdpi.comresearchgate.net

Sample Preparation: A critical step in the analytical workflow is sample preparation. For complex matrices, techniques like Solid-Phase Extraction (SPE) are often necessary to remove interfering substances and to concentrate the analyte to levels detectable by the instrument. The choice of SPE sorbent is tailored to the chemical properties of this compound.

TechniquePrincipleApplication for this compoundSource
UHPLC-ESI-HRMSSeparates compounds based on their affinity for a stationary phase, followed by ionization and high-resolution mass-to-charge ratio detection.Ideal for separating, identifying, and quantifying the parent compound and its degradation products in aqueous samples. mdpi.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds in a gaseous mobile phase, followed by mass detection. Requires derivatization for polar compounds.Less direct than LC-MS. Would require a derivatization step to make this compound volatile. Used for identifying smaller, more volatile degradation products. frontiersin.orgnih.gov
Titration MethodsMeasures the concentration of an acid by reacting it with a standard base.Can measure total acidic content (including the sulfonic acid group) but lacks specificity and is not suitable for trace analysis in complex matrices. aqmd.gov

Isotopic Labeling Studies for Tracing Environmental Transformations

Isotopic labeling is a powerful tool used to trace the precise fate of compounds in complex systems. nih.gov By replacing one or more atoms in the this compound molecule with a stable, heavier isotope (such as deuterium (B1214612) (D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), a labeled version of the compound is created. scbt.com

This labeled compound is chemically identical to the original but is distinguishable by its higher mass using mass spectrometry. nih.gov When this "tracer" is introduced into an environmental sample (e.g., a soil slurry or a water bioreactor), researchers can track its transformation with high certainty.

Key applications include:

Metabolic Pathway Elucidation: Labeled intermediates and final degradation products can be definitively identified, even at very low concentrations, providing unambiguous evidence for a specific degradation pathway. nih.gov

Quantitative Analysis: A known amount of the labeled compound can be added to a sample as an internal standard. Because the labeled standard behaves identically to the unlabeled target compound during extraction, cleanup, and analysis, it can correct for any sample loss or matrix-induced signal suppression, leading to highly accurate quantification. nih.gov

While specific isotopic labeling studies for this compound are not detailed in the literature, the methodology is standard practice in environmental chemistry and drug metabolism research. nih.govscbt.com

Labeled Compound (Example)IsotopePrimary Research ApplicationPrincipleSource
Isoquinoline-d₇-6-sulfonic acidDeuterium (D or ²H)Tracing degradation pathways; use as an internal standard for quantification.The labeled compound is distinguished from the native compound by its higher mass in a mass spectrometer. nih.govscbt.com
Isoquinoline-¹³C₉-6-sulfonic acidCarbon-13 (¹³C)Elucidating the fate of the carbon skeleton during biodegradation or photodegradation.Allows tracking of the carbon atoms through various transformation products. nih.gov
Isoquinoline-¹⁵N-6-sulfonic acidNitrogen-15 (¹⁵N)Studying denitrification or the fate of the nitrogen atom in the heterocyclic ring.Provides specific information on the transformation of the nitrogen-containing part of the molecule. nih.gov

Concluding Remarks and Future Research Perspectives

Current Challenges and Limitations in Isoquinoline-6-sulfonic Acid Research

Research into this compound and its derivatives is marked by several challenges and limitations that span synthesis, purification, and the exploration of their applications. A significant hurdle lies in the synthesis of the core isoquinoline (B145761) structure, particularly with specific substitution patterns. Traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions are often limited to electron-rich systems and may require harsh conditions. researchgate.netthieme-connect.de The direct functionalization of the isoquinoline ring to introduce a sulfonic acid group at the 6-position presents its own set of difficulties, including regioselectivity and the potential for unwanted side reactions.

Furthermore, the synthesis of certain isoquinoline derivatives can be limited by the availability and stability of starting materials. For example, the synthesis of some derivatives relies on precursors like 6-aminoisoquinoline, which itself is produced under severe conditions of high temperature and pressure, posing safety and operational challenges. google.com The development of milder and more efficient synthetic routes is a continuing area of research. researchgate.netresearchgate.net

The exploration of the biological activities of this compound and its derivatives is also in its early stages. While the broader class of isoquinoline alkaloids has shown a wide range of pharmacological properties, including antitumor and antimicrobial activities, specific data on the sulfonic acid derivatives are less common. researchgate.netscirp.orgnih.gov This limitation is partly due to the synthetic challenges mentioned above, which can hinder the generation of a diverse library of compounds for biological screening.

Finally, a deeper understanding of the structure-activity relationships (SAR) for this class of compounds is needed. Initial studies on related isoquinoline sulfonamides have shown that even small structural changes can lead to significant differences in biological activity, highlighting the need for more extensive and systematic research to fully unlock their therapeutic potential. nih.gov

Emerging Research Frontiers and Interdisciplinary Opportunities

The field of this compound research is poised for significant advancement, with several emerging frontiers and interdisciplinary opportunities on the horizon. A key area of development is the application of novel catalytic systems to overcome current synthetic limitations. The use of transition metal catalysts, such as rhodium and cobalt, in C-H activation strategies is enabling more direct and efficient synthesis of a wide variety of isoquinoline derivatives. researchgate.netresearchgate.net These methods offer the potential for milder reaction conditions and greater functional group tolerance, which could facilitate the synthesis of previously inaccessible this compound analogs.

The integration of computational and theoretical chemistry with synthetic organic chemistry presents another exciting frontier. In silico modeling can help predict the reactivity of different isoquinoline precursors and guide the design of more efficient synthetic routes. Furthermore, computational studies can aid in understanding the binding interactions of this compound derivatives with biological targets, thereby accelerating the discovery of new therapeutic agents.

Interdisciplinary collaborations between chemists, biologists, and pharmacologists are crucial for exploring the full therapeutic potential of these compounds. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse biological activities. researchgate.netnih.gov By systematically studying derivatives of this compound, researchers may uncover novel inhibitors of enzymes like DNA gyrase or compounds with activity against drug-resistant bacteria. nih.gov There is also potential to explore their use as anion receptors or in the development of new materials. wikipedia.org

The development of advanced analytical techniques will also play a vital role in future research. Techniques like high-resolution mass spectrometry and advanced NMR spectroscopy are essential for the unambiguous characterization of novel isoquinoline derivatives and their intermediates. google.com As synthetic methods become more sophisticated, so too must the analytical tools used to verify the structures and purity of the resulting compounds.

Potential for Novel Applications and Methodological Advancements

The unique chemical properties of this compound and its derivatives suggest a wide range of potential applications and avenues for methodological advancements. The sulfonic acid functional group, in particular, opens up possibilities that extend beyond the traditional scope of isoquinoline research.

One of the most promising areas for novel applications is in materials science. Sulfonic acid groups are known for their ability to enhance the solubility and conductivity of organic molecules. researchgate.net This suggests that this compound could serve as a building block for new functional materials, such as organic light-emitting diodes (OLEDs), conductive polymers, or specialized dyes and paints. wikipedia.org The strong acidity of the sulfonic acid group could also be harnessed in the design of novel solid acid catalysts for various organic transformations. mdpi.comjchemrev.comresearchgate.net

In the realm of medicinal chemistry, the introduction of a sulfonic acid or sulfonamide group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. This functional group can improve water solubility, enhance binding to biological targets, and modulate metabolic stability. nih.gov Recent research has highlighted the potential of isoquinoline sulfonamides as a novel class of allosteric inhibitors of bacterial DNA gyrase, with activity against fluoroquinolone-resistant strains. nih.gov This discovery paves the way for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Furthermore, derivatives of isoquinoline have been explored for their potential in treating a variety of conditions, including cancer and neurodegenerative diseases. scirp.orgwikipedia.orgmdpi.com

Methodological advancements are expected to focus on the development of more sustainable and efficient synthetic protocols. This includes the use of greener solvents, the development of one-pot tandem reactions, and the application of flow chemistry to streamline the synthesis of isoquinoline derivatives. researchgate.netmdpi.com The use of biocatalysts and enzymes in isoquinoline synthesis is also an emerging trend that could lead to more environmentally friendly and highly selective transformations. numberanalytics.com As these new methods are developed and refined, they will undoubtedly accelerate the exploration of this compound and its derivatives for a wide range of scientific and technological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isoquinoline-6-sulfonic acid, and how can researchers optimize yield and purity?

  • Methodological Answer : Begin with sulfonation of isoquinoline derivatives using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (e.g., 0–5°C to minimize side reactions). Purify the product via recrystallization (e.g., using ethanol/water mixtures) and validate purity through HPLC (>95%) and melting point analysis. Yield optimization may require adjusting stoichiometry, reaction time, and quenching methods. Always compare spectral data (¹H/¹³C NMR, IR) with literature to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹H NMR to confirm aromatic proton environments (δ 8.5–9.5 ppm for sulfonic acid protons) and IR for sulfonic acid group identification (S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹).
  • Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity.
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 209). Cross-reference data with published spectra to mitigate misassignment .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to evaluate electron density maps and identify reactive sites (e.g., sulfonic acid group as a strong electron-withdrawing moiety).
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to assess binding affinity. Validate predictions with in vitro assays (e.g., enzyme inhibition studies).
  • Contradiction Handling : If computational results conflict with experimental data, re-examine solvent effects, protonation states, or force field parameters .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Systematic Review : Apply PRISMA guidelines to collate studies, noting variables like cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, temperature), and derivative substituents.
  • Meta-Analysis : Use R or Python to statistically aggregate data, identifying outliers or confounding factors (e.g., solvent choice affecting solubility).
  • Experimental Replication : Reproduce conflicting studies under standardized conditions, ensuring strict control of variables (e.g., purity, concentration). Consult peer-reviewed protocols for assay reproducibility .

Q. How can researchers design experiments to investigate the role of this compound in metal-organic framework (MOF) synthesis?

  • Methodological Answer :

  • SBU Selection : Use secondary building units (SBUs) like Zn₄O clusters, which coordinate with sulfonic acid groups to form porous networks.
  • Linker Optimization : Test polytopic linkers (e.g., 1,4-benzenedicarboxylate) to enhance framework stability. Characterize porosity via BET surface area analysis.
  • Controlled Synthesis : Vary reaction time, temperature, and solvent (DMF vs. water) to optimize crystallinity (confirmed by XRD). Compare with analogous frameworks lacking sulfonic acid groups to isolate its contribution .

Methodological Frameworks for Research Design

Q. What criteria ensure a robust research question for studying this compound’s physicochemical properties?

  • Answer : Apply the FINER framework:

  • Feasible : Ensure access to sulfonation reagents and analytical instrumentation (e.g., NMR, HPLC).
  • Novel : Explore understudied properties like photostability or supramolecular interactions.
  • Ethical : Adhere to chemical safety protocols (e.g., fume hood use for sulfonation).
  • Relevant : Align with trends in drug design or materials science (e.g., MOFs for drug delivery) .

Q. How should researchers structure a literature review to identify gaps in this compound applications?

  • Answer :

  • Database Search : Use SciFinder and Reaxys with keywords "This compound + synthesis/catalysis/biological activity." Filter by publication date (last 10 years) and impact factor (>3.0).
  • Thematic Analysis : Categorize findings into synthesis, characterization, and applications. Identify recurring limitations (e.g., low aqueous solubility) as opportunities for innovation.
  • Citation Tracking : Use Web of Science to trace seminal papers and emerging trends .

Data Interpretation and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

  • Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism to calculate IC₅₀ values.
  • Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.
  • Reproducibility : Share raw data and analysis scripts via repositories like Zenodo to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.